molecular formula C18H33N3O2 B8614184 1,1-Bis-(cyclohexyl)-5-butyl biuret CAS No. 919775-26-1

1,1-Bis-(cyclohexyl)-5-butyl biuret

Cat. No. B8614184
Key on ui cas rn: 919775-26-1
M. Wt: 323.5 g/mol
InChI Key: IEZNOLAJZHDZAR-UHFFFAOYSA-N
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Patent
US07999114B2

Procedure details

Prepared as described in General Procedure 1 using dicyclohexyl carbamoyl chloride and butyl urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:8](Cl)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:17]([NH:21][C:22]([NH2:24])=[O:23])[CH2:18][CH2:19][CH3:20]>>[CH:1]1([N:7]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:8]([NH:24][C:22]([NH:21][CH2:17][CH2:18][CH2:19][CH3:20])=[O:23])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N(C(=O)Cl)C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N(C(=O)NC(=O)NCCCC)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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